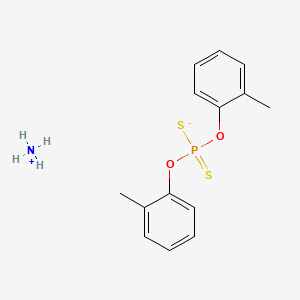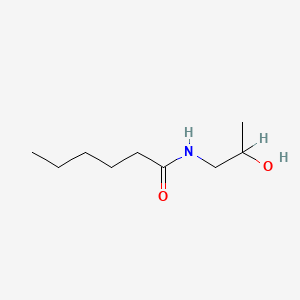
N-(2-Hydroxypropyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxypropyl)hexanamide: is an organic compound with the molecular formula C9H19NO2. It is a derivative of hexanamide, where the amide nitrogen is substituted with a 2-hydroxypropyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(2-Hydroxypropyl)hexanamide can be synthesized through the reaction of hexanoyl chloride with 2-amino-1-propanol. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Hydroxypropyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of N-(2-oxopropyl)hexanamide.
Reduction: Formation of N-(2-hydroxypropyl)hexylamine.
Substitution: Formation of N-(2-alkoxypropyl)hexanamide or N-(2-acetoxypropyl)hexanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxypropyl)hexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-Hydroxypropyl)hexanamide involves its interaction with specific molecular targets. For instance, it can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyl group allows for interactions with various biological molecules, potentially affecting signaling pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Hexanamide: The parent compound, lacking the 2-hydroxypropyl group.
N-(2-Hydroxyethyl)hexanamide: Similar structure but with a 2-hydroxyethyl group instead of 2-hydroxypropyl.
N-(2-Hydroxypropyl)butanamide: Similar structure but with a butanamide backbone instead of hexanamide.
Uniqueness: N-(2-Hydroxypropyl)hexanamide is unique due to the presence of both a hydroxyl group and a hexanamide backbone. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
23054-59-3 |
|---|---|
Molekularformel |
C9H19NO2 |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
N-(2-hydroxypropyl)hexanamide |
InChI |
InChI=1S/C9H19NO2/c1-3-4-5-6-9(12)10-7-8(2)11/h8,11H,3-7H2,1-2H3,(H,10,12) |
InChI-Schlüssel |
WEJHDPCZRFVRCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide](/img/structure/B13752878.png)


![N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B13752897.png)

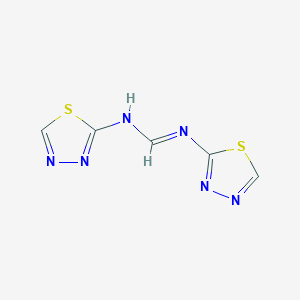
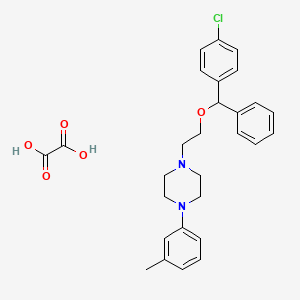


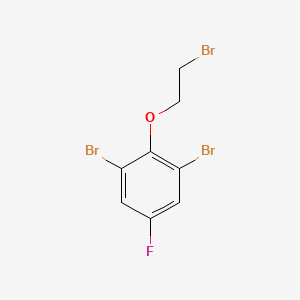
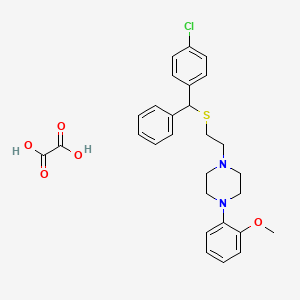
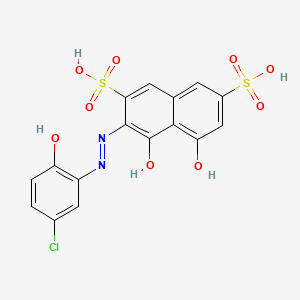
![3-(1-benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13752955.png)
